molecular formula C7H6BrF3N2 B15234272 (S)-1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine

(S)-1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine

Cat. No.: B15234272
M. Wt: 255.03 g/mol
InChI Key: ZPHORVARHZMHMV-LURJTMIESA-N
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Description

This chiral amine features a 5-bromo-substituted pyridin-3-yl ring attached to a trifluoroethylamine moiety. Its stereospecific (S)-configuration and electron-withdrawing groups (bromine, trifluoromethyl) make it a versatile intermediate in medicinal chemistry, particularly for targeting enzymes or receptors sensitive to halogen and fluorine interactions. The compound’s molecular formula is C₇H₇BrF₃N₂, with a molar mass of 291.50 g/mol (EN300-8772942) .

Properties

Molecular Formula

C7H6BrF3N2

Molecular Weight

255.03 g/mol

IUPAC Name

(1S)-1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C7H6BrF3N2/c8-5-1-4(2-13-3-5)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m0/s1

InChI Key

ZPHORVARHZMHMV-LURJTMIESA-N

Isomeric SMILES

C1=C(C=NC=C1Br)[C@@H](C(F)(F)F)N

Canonical SMILES

C1=C(C=NC=C1Br)C(C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine typically involves multi-step organic reactions. One common method includes the bromination of pyridine derivatives followed by the introduction of the trifluoroethanamine group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the bromination step might involve the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce amine derivatives .

Scientific Research Applications

(S)-1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoroethanamine group is known to enhance the compound’s binding affinity and selectivity, while the bromopyridine moiety can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking .

Comparison with Similar Compounds

Positional Isomers: Pyridin-3-yl vs. Pyridin-2-yl Derivatives

A key structural analog is (S)-1-(5-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine (CAS: 1213534-94-1), which differs in the bromine position on the pyridine ring. This positional isomerism alters electronic properties:

  • Synthetic Accessibility : The 2-yl isomer is more commonly reported in commercial catalogs (e.g., Enamine Ltd.) , suggesting easier synthetic pathways or higher stability.
Property (S)-1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine (S)-1-(5-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine
Molecular Formula C₇H₇BrF₃N₂ C₇H₇BrF₃N₂
Molar Mass (g/mol) 291.50 291.50
CAS Number Not explicitly listed 1213534-94-1
Commercial Availability Limited (specialized suppliers) Widely available (e.g., BLDpharm)

Trifluoroethylamine vs. Ethylamine Derivatives

The absence of the trifluoromethyl group significantly impacts physicochemical properties. For example, (S)-1-(5-Bromopyridin-3-YL)ethan-1-amine hydrochloride (CAS: 1391497-54-3) lacks the trifluoroethyl group, resulting in:

  • Reduced Lipophilicity : LogP decreases due to the absence of fluorine atoms, altering membrane permeability .
  • Lower Metabolic Stability : Trifluoromethyl groups often resist oxidative degradation, making the parent compound more durable in vivo .

Halogen-Substituted Pyridine Derivatives

Compounds like 1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine (MS m/z: 393.3 [M+H]+) highlight the effect of additional halogens:

  • Enhanced Binding Specificity : Multiple halogens increase steric and electronic interactions with aromatic residues in target proteins.
  • Solubility Trade-offs : Higher halogen content reduces aqueous solubility, necessitating formulation adjustments.

Key Research Findings

  • Stereochemical Impact : The (S)-configuration in the target compound is critical for enantioselective binding to β-secretase (BACE1) inhibitors, as seen in analogs with similar trifluoroethylamine motifs .
  • Synthetic Challenges : The 3-bromo-pyridine derivatives require specialized coupling agents or protecting groups, unlike 2-yl analogs .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula Molar Mass (g/mol) CAS Number Key Feature
This compound C₇H₇BrF₃N₂ 291.50 EN300-8772942 3-Bromo, trifluoroethylamine
(S)-1-(5-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine C₇H₇BrF₃N₂ 291.50 1213534-94-1 2-Bromo positional isomer
(S)-1-(5-Bromopyridin-3-YL)ethan-1-amine hydrochloride C₇H₁₀BrClN₂ 237.52 1391497-54-3 No trifluoromethyl group

Biological Activity

(S)-1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H7BrF3N
  • Molecular Weight : 291.49 g/mol
  • Chirality : The compound is a chiral molecule, which can influence its biological interactions and efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its trifluoroethylamine structure and brominated pyridine moiety suggest potential interactions with receptors and enzymes involved in critical pathways.

Potential Mechanisms Include:

  • Inhibition of Enzymes : The compound may inhibit specific enzymes linked to cancer progression or other diseases.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Anticancer Potential

Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance, a related derivative was shown to effectively inhibit cell proliferation in various cancer cell lines, including Jurkat, HeLa, and MCF-7 cells. The compound demonstrated an IC50 value of 4.64 µM against Jurkat cells, indicating potent cytotoxicity .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Cell LineMechanism of Action
BPU4.64JurkatCell cycle arrest in sub-G1 phase
BPUNot specifiedHeLaInduction of apoptosis
BPUNot specifiedMCF-7Inhibition of angiogenesis

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. Results indicated significant inhibition of cell growth and induction of apoptosis in treated cells.

Study 2: Mechanistic Insights

Molecular docking studies revealed that the compound binds effectively to matrix metalloproteinases (MMPs), which are crucial in tumor metastasis. The binding energies were calculated at -9.0 kcal/mol for MMP-2 and -7.8 kcal/mol for MMP-9, suggesting strong affinities that could translate to therapeutic efficacy against tumor progression .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles of this compound is essential for assessing its viability as a therapeutic agent. Preliminary data suggest favorable absorption characteristics; however, further studies are needed to elucidate its metabolic pathways and potential side effects.

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